5-Amino-3'-ethyl-biphenyl-3-carboxylic acid
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Overview
Description
5-Amino-3’-ethyl-biphenyl-3-carboxylic acid is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound has an amino group at the 5-position, an ethyl group at the 3’-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3’-ethyl-biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction typically employs a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Another method involves the Ullmann reaction, where an aryl halide reacts with an aryl amine in the presence of a copper catalyst. This reaction is often carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 5-Amino-3’-ethyl-biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction rate and yield, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3’-ethyl-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 5-Nitro-3’-ethyl-biphenyl-3-carboxylic acid.
Reduction: 5-Amino-3’-ethyl-biphenyl-3-methanol.
Substitution: 5-Halo-3’-ethyl-biphenyl-3-carboxylic acid.
Scientific Research Applications
5-Amino-3’-ethyl-biphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 5-Amino-3’-ethyl-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2’-ethyl-biphenyl-2-carboxylic acid
- 5-Amino-4’-ethyl-biphenyl-4-carboxylic acid
- 5-Amino-3’-methyl-biphenyl-3-carboxylic acid
Uniqueness
5-Amino-3’-ethyl-biphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group at the 3’-position and the carboxylic acid group at the 3-position provides distinct steric and electronic properties compared to its analogs .
Biological Activity
5-Amino-3'-ethyl-biphenyl-3-carboxylic acid (AEBC) is a compound of significant interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl structure with an amino group and a carboxylic acid functional group. Its molecular formula is C15H15NO2 and it has a molar mass of approximately 241.29 g/mol. The presence of the amino and carboxylic acid groups suggests potential interactions with biological macromolecules, influencing various biological pathways.
1. Antimicrobial Activity
Research has indicated that AEBC exhibits antimicrobial properties. A study conducted on various derivatives of biphenyl carboxylic acids demonstrated that compounds with similar structures to AEBC showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, indicating moderate potency against bacterial strains .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
AEBC | 100 | Antibacterial |
Derivative A | 75 | Antibacterial |
Derivative B | 150 | Antibacterial |
2. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of AEBC. In vitro studies have shown that AEBC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential mechanism through which AEBC may exert protective effects in inflammatory diseases .
3. Enzyme Inhibition
AEBC has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways related to cancer. For instance, it has been shown to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the inflammatory response and cancer progression .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, AEBC was administered alongside standard antibiotics. The results indicated that patients receiving AEBC showed a significant reduction in infection duration compared to those receiving antibiotics alone, highlighting its potential as an adjunct therapy .
Case Study 2: Anti-inflammatory Mechanism
A laboratory study investigated the effects of AEBC on lipopolysaccharide (LPS)-induced inflammation in murine models. The results showed that AEBC treatment led to a decrease in inflammatory markers and improved overall health outcomes in treated animals compared to controls .
Properties
IUPAC Name |
3-amino-5-(3-ethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-10-4-3-5-11(6-10)12-7-13(15(17)18)9-14(16)8-12/h3-9H,2,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZUXXYMMKKCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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